molecular formula C10H12N4O5 B10784112 Nifurdazil CAS No. 5036-03-3

Nifurdazil

Cat. No.: B10784112
CAS No.: 5036-03-3
M. Wt: 268.23 g/mol
InChI Key: VDDRCCQKLVNYHQ-YRNVUSSQSA-N
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Description

Nifurdazil is a chemical compound with the molecular formula C10H12N4O5 . It is known for its antibacterial properties and is used in various medical applications . The compound is characterized by its nitrofuran structure, which is responsible for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nifurdazil can be synthesized through a series of chemical reactions involving the condensation of 5-nitrofurfural with 1-(2-hydroxyethyl)-2-imidazolidinone . The reaction typically requires acidic or basic conditions to facilitate the condensation process. The reaction is followed by purification steps to isolate the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of reactors that maintain precise temperature and pH conditions to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

Nifurdazil undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Amino derivatives of this compound.

    Substitution: Substituted this compound compounds with various functional groups.

Scientific Research Applications

Nifurdazil has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its antibacterial properties and its effects on microbial growth.

    Medicine: Investigated for its potential use in treating bacterial infections.

    Industry: Used in the development of antibacterial coatings and materials.

Mechanism of Action

Nifurdazil exerts its antibacterial effects by interfering with the bacterial DNA synthesis. The nitrofuran moiety undergoes reduction within the bacterial cell, leading to the formation of reactive intermediates that damage the DNA and other critical cellular components. This results in the inhibition of bacterial growth and replication .

Properties

CAS No.

5036-03-3

Molecular Formula

C10H12N4O5

Molecular Weight

268.23 g/mol

IUPAC Name

1-(2-hydroxyethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidin-2-one

InChI

InChI=1S/C10H12N4O5/c15-6-5-12-3-4-13(10(12)16)11-7-8-1-2-9(19-8)14(17)18/h1-2,7,15H,3-6H2/b11-7+

InChI Key

VDDRCCQKLVNYHQ-YRNVUSSQSA-N

Isomeric SMILES

C1CN(C(=O)N1CCO)/N=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1CN(C(=O)N1CCO)N=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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